6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thieno[2,3-c]pyridine derivative featuring:
- Ester groups: A methyl ester at position 3 and an ethyl ester at position 4.
- Substituents: A 4-(azepan-1-ylsulfonyl)benzamido group at position 2, introducing a sulfonamide-linked azepane (7-membered ring) and benzamide moiety.
- Core structure: A dihydrothienopyridine scaffold, which is bicyclic with sulfur and nitrogen heteroatoms.
The azepane sulfonyl group may enhance binding affinity or solubility compared to simpler analogs .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-3-35-25(31)27-15-12-19-20(16-27)36-23(21(19)24(30)34-2)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-4-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRKGVDLWOSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative belonging to the class of thienopyridines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be described as follows:
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
The compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance, a study conducted on several derivatives showed that modifications at the thienopyridine structure can significantly enhance their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Thienopyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 5.00 | |
| Compound B | HepG2 (Liver) | 4.50 | |
| Target Compound | HCT-116 (Colon) | 3.75 | |
| Target Compound | HepG2 (Liver) | 3.20 |
The target compound demonstrated lower IC50 values compared to other tested derivatives, indicating potent anticancer activity.
Antimicrobial Activity
In addition to anticancer properties, thienopyridine derivatives have shown promising antimicrobial effects. A study evaluated the antimicrobial activity against various bacterial strains using standard disk diffusion methods.
Table 2: Antimicrobial Activity of Thienopyridine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Target Compound | E. coli | 20 | |
| Target Compound | S. aureus | 22 |
The target compound exhibited significant inhibition zones against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
The mechanism by which thienopyridine derivatives exert their biological effects often involves interaction with specific molecular targets within the cells:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Action : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
Case Studies
A recent case study investigated the therapeutic effects of the target compound in a preclinical model of cancer. The study reported significant tumor reduction in treated groups compared to controls, reinforcing the anticancer potential observed in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to analogs with modifications in ester groups, substituents, and core scaffolds (Table 1).
Table 1. Structural and Functional Comparison
Impact of Substituents on Properties
a) Ester Groups
- Methyl vs. Ethyl Esters : The target compound’s methyl (position 3) and ethyl (position 6) esters balance hydrophobicity and metabolic stability. Ethyl esters (e.g., in 3g) may prolong half-life compared to methyl .
b) Position 2 Substituents
- Azepane Sulfonyl Benzamido: The target’s substituent introduces a large, flexible azepane ring and sulfonamide group, which may enhance binding to hydrophobic pockets in tubulin or other targets. This contrasts with simpler amino (24237-51-2) or trimethoxyanilino (3f, 3g) groups, which lack sulfonyl linkages .
- Trimethoxyanilino (3f, 3g): These analogs mimic colchicine-site binders, with methoxy groups aiding π-π stacking in tubulin’s binding pocket. The target’s benzamido group could offer alternative hydrogen-bonding interactions .
Physicochemical Properties
- Stability : Methyl and ethyl esters in the target compound are less prone to hydrolysis than tert-butyl esters (e.g., 24264-33-3), which may degrade under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
